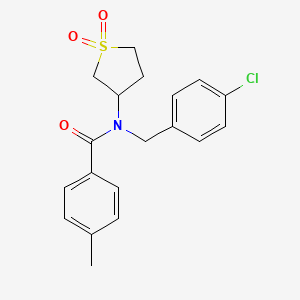![molecular formula C19H18N2O2S B12132924 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B12132924.png)
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one typically involves a multi-step process. One common method includes the reaction of 2-methylindole with an appropriate acylating agent to form an intermediate, which is then reacted with a benzothiazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium ethoxide .
Chemical Reactions Analysis
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase and monoamine oxidase B, which are involved in neurological processes. The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]thiazol-2(3H)-one include other benzothiazole derivatives such as:
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: Studied for its anticancer activity.
2-(benzo[d]thiazol-2-yl)phenol: Used in the development of fluorescent materials.
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-[3-(2-methyl-2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C19H18N2O2S/c1-13-12-14-6-2-3-7-15(14)21(13)18(22)10-11-20-16-8-4-5-9-17(16)24-19(20)23/h2-9,13H,10-12H2,1H3 |
InChI Key |
SUVXKRCGSWNWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCN3C4=CC=CC=C4SC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chloro-4,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132841.png)
![4-methoxy-9-(4-methoxyphenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12132842.png)
![1-[3-(Diethylamino)propyl]-5-(3-chlorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]f uran-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12132844.png)


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132864.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12132871.png)


![N-[4-(ethylsulfamoyl)phenyl]quinoline-2-carboxamide](/img/structure/B12132894.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12132896.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-phenylethyl)-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12132900.png)
![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-4-chlorobenzamide](/img/structure/B12132910.png)
